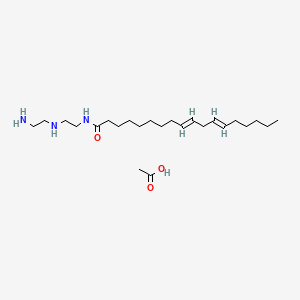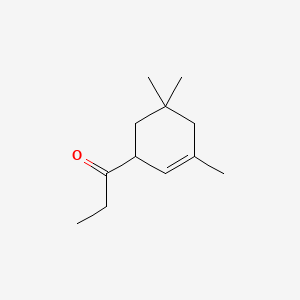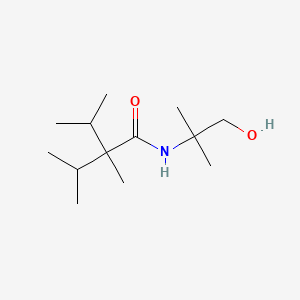
N-(2-Hydroxy-1,1-dimethylethyl)-2-isopropyl-2,3-dimethylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hidroxi-1,1-dimetiletílico)-2-isopropil-2,3-dimetilbutiramida es un compuesto orgánico conocido por sus propiedades estructurales únicas y posibles aplicaciones en diversos campos. Este compuesto presenta un grupo hidroxilo, un grupo isopropilo y una parte dimetilbutiramida, lo que lo convierte en una molécula versátil para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-Hidroxi-1,1-dimetiletílico)-2-isopropil-2,3-dimetilbutiramida se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 2-amino-2-metil-1-propanol con un cloruro de ácido o un ácido carboxílico apropiado. La reacción típicamente requiere una base como la trietilamina para neutralizar el subproducto de ácido clorhídrico y se lleva a cabo en condiciones anhidras para evitar la hidrólisis .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza al tiempo que minimizan el riesgo de contaminación. El uso de técnicas avanzadas de purificación como la recristalización y la cromatografía mejora aún más la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-Hidroxi-1,1-dimetiletílico)-2-isopropil-2,3-dimetilbutiramida se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo amida se puede reducir a una amina en condiciones específicas.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos como el permanganato de potasio o el trióxido de cromo se utilizan comúnmente.
Reducción: Se puede emplear hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los haluros de alquilo o sulfonatos son reactivos típicos para las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, aminas reducidas y compuestos sustituidos con varios grupos funcionales .
Aplicaciones Científicas De Investigación
N-(2-Hidroxi-1,1-dimetiletílico)-2-isopropil-2,3-dimetilbutiramida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su posible papel en la inhibición enzimática y los estudios de unión a proteínas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de N-(2-Hidroxi-1,1-dimetiletílico)-2-isopropil-2,3-dimetilbutiramida implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con las proteínas, influyendo en su estructura y función. El grupo amida puede participar en diversas vías bioquímicas, modulando la actividad enzimática y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-Hidroxi-1,1-dimetiletílico)-3-metilbenzamida
- N-(2-Hidroxi-1,1-dimetiletílico)-N′-feniltiourea
- N-(2-Hidroxi-1,1-dimetiletílico)-1-metil-3-(1H-pirrolo[2,3-b]piridin-2-il)-1H-indol-5-carboxamida
Singularidad
Su versatilidad para someterse a diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos científicos resaltan su importancia .
Propiedades
Número CAS |
51115-76-5 |
|---|---|
Fórmula molecular |
C13H27NO2 |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)-2,3-dimethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H27NO2/c1-9(2)13(7,10(3)4)11(16)14-12(5,6)8-15/h9-10,15H,8H2,1-7H3,(H,14,16) |
Clave InChI |
UYDUVPSGIDCZOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C(C)C)C(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)


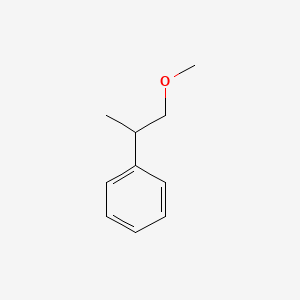


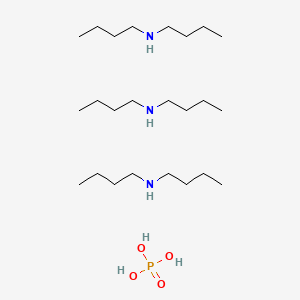
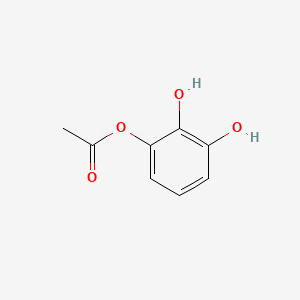
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)

